molecular formula C15H25N3O2 B1344450 Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate CAS No. 1119452-74-2

Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate

Cat. No. B1344450
M. Wt: 279.38 g/mol
InChI Key: FWRYMXJQVHVJHC-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate" is a chemical entity that appears to be related to a family of tert-butyl substituted piperidine and pyrrolidine derivatives. These compounds are of significant interest due to their potential applications in pharmaceutical chemistry, particularly as intermediates in the synthesis of various biologically active molecules, such as inhibitors and anticancer drugs.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines was achieved through a nitrile anion cyclization strategy, yielding chiral pyrrolidine with high enantiomeric excess . Another study reported the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which were used in the development of macrocyclic Tyk2 inhibitors . Additionally, tert-butyl substituted piperidine derivatives have been synthesized, such as tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is an intermediate in the synthesis of crizotinib .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques, including NMR, MS, and FT-IR. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and further analyzed using density functional theory (DFT) . Such studies provide valuable insights into the molecular conformation and electronic properties of these compounds, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The tert-butyl substituted piperidine and pyrrolidine derivatives participate in various chemical reactions. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone underwent allylation to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . Another example is the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is an intermediate for small molecule anticancer drugs . These reactions demonstrate the versatility of these compounds as synthons for the preparation of diverse piperidine derivatives with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted piperidine and pyrrolidine derivatives are influenced by their functional groups and molecular structure. The presence of tert-butyl groups typically increases steric bulk, which can affect the compound's reactivity and solubility. The cyano and carboxylate groups contribute to the compound's polarity and may enhance its reactivity in nucleophilic addition or substitution reactions. The synthesis and characterization of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, for example, involved spectroscopic techniques and X-ray diffraction to elucidate its structure and properties .

Scientific Research Applications

Asymmetric Synthesis and Cyclization Strategies

An asymmetric synthesis method using a nitrile anion cyclization strategy highlights the efficient creation of N-tert-butyl disubstituted pyrrolidines. This process achieves high yields and enantiomeric excess (ee) through a series of steps starting from 2-chloro-1-(2,4-difluorophenyl)-ethanone, demonstrating the compound's role in synthesizing chiral pyrrolidine derivatives with potential relevance in pharmaceutical chemistry (Chung et al., 2005).

Enabling Access to Novel Inhibitors

The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates showcases its function as a precursor in the development of macrocyclic inhibitors, particularly targeting Tyk2, which is crucial for designing novel therapeutic agents (Sasaki et al., 2020).

Structural and Thermal Analysis

Research involving the synthesis, characterization, thermal, X-ray, and density functional theory (DFT) analyses of related compounds underscores the importance of tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate derivatives in studying molecular structures and interactions, which are pivotal in the design of materials and drugs (Çolak et al., 2021).

Intermediate in Anticancer Drug Synthesis

The compound serves as a critical intermediate in synthesizing small molecule anticancer drugs, demonstrating its utility in the pipeline of drug discovery and development, especially concerning signaling pathways implicated in cancer (Zhang et al., 2018).

Safety And Hazards

The safety information indicates that it has the following hazard statements: H302, H315, H319, H335. The precautionary statements include P260, P261, P264, P271, P280, P301 + P310, P302 + P350, P330, P361, P403 + P233, P405, P501 .

properties

IUPAC Name

tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-14(2,3)20-13(19)17-10-6-15(12-16,7-11-17)18-8-4-5-9-18/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRYMXJQVHVJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate

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